molecular formula C10H11F3N2O B12223978 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol

1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol

Cat. No.: B12223978
M. Wt: 232.20 g/mol
InChI Key: VNLQENYCMVQXKK-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the hydroxyl group . The reaction conditions often involve the use of reagents such as trifluoromethyl iodide, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-ol

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-7(5-14-9)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2

InChI Key

VNLQENYCMVQXKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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